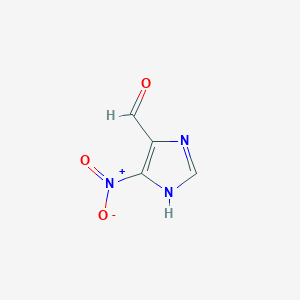

5-Nitro-1H-imidazole-4-carbaldehyde

Description

BenchChem offers high-quality 5-Nitro-1H-imidazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1H-imidazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCOWLYQUZAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342160 | |

| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-34-6 | |

| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-1H-imidazole-4-carbaldehyde: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its unique electronic and structural features, arising from the confluence of an imidazole core, a strongly electron-withdrawing nitro group, and a reactive aldehyde functionality, make it a versatile precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity profile, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Introduction: The Significance of the 5-Nitroimidazole Scaffold

The imidazole ring is a fundamental motif in a vast number of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] When substituted with a nitro group, particularly at the 5-position, the resulting scaffold becomes a well-established pharmacophore, renowned for its efficacy against anaerobic bacteria and protozoa.[2][3] The mechanism of action for many 5-nitroimidazole drugs is believed to involve the reductive activation of the nitro group within the target pathogen, leading to the formation of cytotoxic radical species that induce DNA damage.[3] 5-Nitro-1H-imidazole-4-carbaldehyde serves as a key intermediate, providing a reactive handle for the synthesis of a new generation of agents within this important class of therapeutics.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 5-Nitro-1H-imidazole-4-carbaldehyde is essential for its correct identification, handling, and use in synthesis.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃N₃O₃ | [5][6] |

| Molecular Weight | 141.08 g/mol | [5][6] |

| CAS Number | 81246-34-6 | [5][6] |

| Appearance | Off-white to yellow crystalline solid | |

| Melting Point | 172-177 °C | |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. | [7] |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to show two key signals in the aromatic region: a singlet for the proton at the C-2 position of the imidazole ring and a singlet for the aldehyde proton. The aldehyde proton will be significantly deshielded (downfield shift) due to the electron-withdrawing nature of the adjacent carbonyl group and the nitro-substituted imidazole ring. A broad signal corresponding to the N-H proton may also be observed.

-

¹³C NMR: The carbon spectrum will be characterized by signals for the three imidazole ring carbons and the carbonyl carbon of the aldehyde. The carbonyl carbon is expected to appear significantly downfield. The presence of the nitro group will also influence the chemical shifts of the ring carbons.

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1705-1730 cm⁻¹, characteristic of an aromatic aldehyde.[8]

-

N-O Stretch (Nitro Group): Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group are expected.

-

C-H Stretch (Aldehyde): A distinctive pair of medium-intensity bands may be observed around 2700-2850 cm⁻¹.[8]

-

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is expected for the N-H bond of the imidazole ring.

-

C=N and C=C Stretching: Absorptions corresponding to the imidazole ring will also be present.

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For 5-Nitro-1H-imidazole-4-carbaldehyde, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 141.08).[5] Common fragmentation patterns may include the loss of the nitro group (NO₂) or the formyl group (CHO).

Chemical Reactivity and Synthetic Transformations

The reactivity of 5-Nitro-1H-imidazole-4-carbaldehyde is dominated by the interplay of its three key components: the aromatic imidazole ring, the electron-withdrawing nitro group, and the electrophilic aldehyde group.

The Influence of the Nitro Group

The nitro group at the 5-position is a powerful electron-withdrawing group. This has two major consequences for the molecule's reactivity:

-

It deactivates the imidazole ring towards electrophilic substitution.

-

It significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site for synthetic modification.[10] It readily participates in a variety of classical carbonyl reactions:

-

Condensation Reactions: It can be condensed with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones.[4][10] These reactions are fundamental for building larger, more complex molecular structures.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.[8]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid functionality.

Reactions Involving the Nitro Group

The nitro group can also be a site for chemical transformation, most notably through reduction.

-

Reduction to an Amine: The nitro group can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation, or using reducing metals like tin or iron in acidic media).[8] This transformation is particularly valuable in medicinal chemistry as it allows for the introduction of a new functional group that can be further derivatized, significantly altering the biological activity of the resulting molecule.[4]

Synthetic Protocols and Methodologies

While a specific, detailed, and publicly available synthesis protocol for 5-Nitro-1H-imidazole-4-carbaldehyde is not readily found in the primary literature, its synthesis can be conceptualized through established methods for imidazole functionalization. A plausible synthetic route would involve the formylation of a pre-existing 5-nitroimidazole precursor or the nitration of an appropriate imidazole-4-carbaldehyde derivative.

The synthesis of related imidazole-4-carbaldehydes often involves the oxidation of the corresponding hydroxymethylimidazole.[11] For instance, 1H-imidazole-4-carbaldehyde can be synthesized by the oxidation of 4-(hydroxymethyl)imidazole using manganese dioxide.[11]

A general workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of 5-Nitro-1H-imidazole-4-carbaldehyde.

Applications in Medicinal Chemistry and Drug Development

5-Nitro-1H-imidazole-4-carbaldehyde is a valuable building block for the synthesis of novel therapeutic agents. The aldehyde functionality provides a convenient point for derivatization to explore structure-activity relationships (SAR).

The broader class of 5-nitroimidazoles has shown significant therapeutic potential in several areas:

-

Antiprotozoal and Antibacterial Agents: This is the most well-established application, with drugs like metronidazole and secnidazole being widely used.[2] The aldehyde can be used to synthesize derivatives with potentially improved efficacy or a better resistance profile.

-

Anticancer Agents: Some nitroimidazole derivatives have been investigated for their cytotoxic effects against cancer cell lines.[8]

-

Enzyme Inhibition: The imidazole scaffold is known to interact with various enzymes. For instance, a related compound, 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde, has been identified as an inhibitor of cytochrome P450 enzymes.[8]

A logical workflow for utilizing this compound in a drug discovery program is outlined below:

Caption: Workflow for the use of 5-Nitro-1H-imidazole-4-carbaldehyde in drug discovery.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are paramount when handling 5-Nitro-1H-imidazole-4-carbaldehyde.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: While specific toxicity data for this compound is limited, nitroaromatic compounds should generally be handled with care due to potential health risks.

Conclusion

5-Nitro-1H-imidazole-4-carbaldehyde is a highly functionalized and versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of a biologically active 5-nitroimidazole core and a synthetically tractable aldehyde group makes it an invaluable precursor for the development of new therapeutic agents and other complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics, as detailed in this guide, is crucial for unlocking its full potential in research and development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Nitro-1H-imidazole-4-carbaldehyde | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 81246-34-6 | 5-Nitro-1H-imidazole-4-carbaldehyde - Synblock [synblock.com]

- 7. CAS 4750-57-6: 1-Methyl-5-nitroimidazole-2-carboxaldehyde [cymitquimica.com]

- 8. Buy 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | 87471-10-1 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Methyl-1H-imidazole-4-carbaldehyde | 68282-53-1 | Benchchem [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

Physicochemical characteristics of 5-Nitro-1H-imidazole-4-carbaldehyde

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-1H-imidazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics, spectroscopic profile, and chemical reactivity of 5-Nitro-1H-imidazole-4-carbaldehyde. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. The inherent electronic properties conferred by the imidazole scaffold, substituted with a potent electron-withdrawing nitro group and a reactive carbaldehyde, create a molecule with unique and valuable reactivity. This document synthesizes data from authoritative chemical databases and peer-reviewed literature to serve as a foundational resource for scientists, offering insights into its molecular properties, analytical characterization, and synthetic utility.

Introduction: The Significance of the 5-Nitroimidazole Scaffold

The imidazole ring is a cornerstone heterocycle in medicinal chemistry, forming the structural core of numerous essential biological molecules, including the amino acid histidine and purines.[1][2] Its unique amphoteric nature and aromaticity make it a privileged scaffold in drug design.[1] When functionalized with a nitro group, the resulting nitroimidazole moiety becomes a critical pharmacophore, most notably in the development of antibiotics and antiprotozoal agents.[3][4] Compounds like metronidazole and ornidazole leverage the 5-nitroimidazole core to effectively treat infections caused by anaerobic bacteria and protozoa.[3][5]

5-Nitro-1H-imidazole-4-carbaldehyde (C₄H₃N₃O₃) emerges as a particularly valuable synthetic intermediate. It combines the bio-relevant 5-nitroimidazole core with a highly reactive aldehyde functional group. This aldehyde serves as a versatile chemical handle for elaboration, allowing chemists to construct a diverse library of more complex molecules for therapeutic screening.[6][7] Understanding the fundamental physicochemical properties and reactivity of this specific carbaldehyde is therefore paramount for its effective utilization in designing next-generation therapeutics.[4][8]

Sources

- 1. 5-Nitro-1H-imidazole-4-carbaldehyde | 81246-34-6 | Benchchem [benchchem.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-1H-imidazole-4-carbaldehyde | 68282-53-1 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

5-Nitro-1H-imidazole-4-carbaldehyde CAS number and synonyms

An In-depth Technical Guide: 5-Nitro-1H-imidazole-4-carbaldehyde

Introduction

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum anti-infective properties.[1][2] Since the discovery of azomycin, the first natural nitroimidazole, this chemical moiety has led to the development of life-saving drugs like metronidazole, which are crucial in treating infections caused by anaerobic bacteria and protozoa.[1][2] 5-Nitro-1H-imidazole-4-carbaldehyde (CAS: 81246-34-6) emerges as a pivotal intermediate in this field. Its dual functionality, featuring a reactive aldehyde group and the biologically active nitroimidazole core, makes it a versatile building block for synthesizing novel therapeutic agents and complex molecular architectures.[3][4][5] This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in modern drug discovery for researchers and scientists.

Chemical Identity and Properties

Correctly identifying a chemical entity is fundamental for research and development. The CAS number, molecular formula, and various synonyms are crucial for accurate documentation and procurement.

Identification

| Identifier | Value |

| CAS Number | 81246-34-6[6][7][8][9] |

| IUPAC Name | 5-nitro-1H-imidazole-4-carbaldehyde[7] |

| Molecular Formula | C₄H₃N₃O₃[6][7][8] |

| Synonyms | 1H-Imidazole-4-carboxaldehyde, 5-nitro-; 5(4)-Nitro-4(5)-imidazolecarboxaldehyde; 5-Nitro-4-imidazole aldehyde; 4-Nitro-1H-imidazole-5-carbaldehyde[6][7] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity in synthetic protocols.

| Property | Value |

| Molecular Weight | 141.08 g/mol [6][8] |

| Exact Mass | 141.01744097 Da[7] |

| Appearance | White to light yellow solid[3] |

| Storage | Room temperature, in a dry, sealed place[6][9] |

| Purity | Typically ≥97%[9] |

Synthesis and Characterization

Representative Synthetic Workflow

The synthesis generally involves the nitration of an imidazole precursor followed by the introduction or modification of the formyl group. A common route is the oxidation of 4-(hydroxymethyl)-5-nitro-1H-imidazole.

Caption: Generalized synthetic workflow for 5-Nitro-1H-imidazole-4-carbaldehyde.

Experimental Protocol: Oxidation of 4-(Hydroxymethyl)-5-nitro-1H-imidazole

This protocol is a generalized procedure based on the oxidation of hydroxymethylimidazoles.[10]

-

Dissolution: Dissolve the precursor, 4-(hydroxymethyl)-5-nitro-1H-imidazole, in a suitable solvent such as methanol or acetone in a reaction vessel.

-

Addition of Oxidant: Add an oxidizing agent, such as manganese dioxide (MnO₂), to the solution. A molar excess of the oxidant is typically used to ensure complete conversion.[10]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[10]

-

Filtration: After cooling the reaction mixture to room temperature, filter off the solid manganese dioxide.[10]

-

Purification: Wash the filtered solid with the solvent to recover any adsorbed product. Combine the filtrate and washings.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization to yield 5-Nitro-1H-imidazole-4-carbaldehyde.[10]

Characterization

-

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the imidazole ring proton (C2-H), and the N-H proton.

-

¹³C-NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde, as well as the carbons of the imidazole ring, with the carbon attached to the nitro group being significantly downfield.

-

IR Spectroscopy: Key vibrational bands would include those for the N-H stretch, C=O stretch of the aldehyde, and the asymmetric and symmetric stretches of the C-NO₂ group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (141.08 g/mol ).[6]

Role in Medicinal Chemistry and Drug Development

The true value of 5-Nitro-1H-imidazole-4-carbaldehyde lies in its application as a versatile scaffold in the synthesis of new chemical entities with potential therapeutic value.

Mechanism of Action of 5-Nitroimidazoles

The biological activity of 5-nitroimidazoles is a classic example of prodrug activation. These compounds are typically non-toxic until the nitro group is reduced within anaerobic cells.[11]

-

Cellular Uptake: The neutral nitroimidazole molecule diffuses into the target cell (e.g., an anaerobic bacterium or protozoan).

-

Reductive Activation: Inside the low-redox-potential environment of the anaerobe, enzymes donate electrons to the nitro group. This reduction forms a highly reactive nitroso radical anion.[12]

-

DNA Damage: This reactive intermediate can covalently bind to and induce breaks in the helical structure of DNA, inhibiting nucleic acid synthesis and leading to cell death.[12]

Caption: Mechanism of action for 5-nitroimidazole-based drugs.

Applications as a Synthetic Intermediate

The aldehyde functional group of 5-Nitro-1H-imidazole-4-carbaldehyde is a gateway to a vast array of chemical transformations, allowing for the synthesis of diverse compound libraries.

-

Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which are important intermediates for creating more complex heterocyclic systems or as ligands in coordination chemistry.[11]

-

Reductive Amination: The aldehyde can undergo reductive amination to introduce substituted amino groups, a common strategy in drug design to modulate solubility and target binding.

-

Wittig and Related Reactions: Carbon-carbon bonds can be formed via reactions like the Wittig reaction, extending the carbon skeleton to build more elaborate structures.

-

Building Block for Protein Degraders: The compound is listed as a building block for protein degraders, suggesting its use in synthesizing molecules for targeted protein degradation (e.g., PROTACs), a cutting-edge area of drug development.[9]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol illustrates the utility of 5-Nitro-1H-imidazole-4-carbaldehyde as a starting material.

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 5-Nitro-1H-imidazole-4-carbaldehyde in a suitable solvent like ethanol or methanol.

-

Amine Addition: Add a solution of 1 equivalent of a selected primary amine (e.g., aniline or a substituted aniline) to the flask.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. Formation of the imine is often accompanied by the elimination of water.[11]

-

Product Isolation: Upon completion, the Schiff base product may precipitate from the solution upon cooling. Alternatively, the solvent can be removed under vacuum, and the product purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the resulting imine using NMR, IR, and mass spectrometry, noting the disappearance of the aldehyde proton signal and the appearance of the imine (C=N) signals.

Conclusion

5-Nitro-1H-imidazole-4-carbaldehyde is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the potent biological activity of the 5-nitroimidazole core, provides a reliable starting point for the synthesis of novel therapeutics.[1][2][12] From its foundational role in creating anti-infective agents to its potential application in advanced fields like targeted protein degradation, this molecule continues to be a subject of significant scientific interest.[9] The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the synthetic versatility and biological potential of this important building block.

References

-

PubChem. (n.d.). 5-Nitro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-nitro-1H-imidazole-2-carbaldehyde. Retrieved from [Link]

-

Molbase. (n.d.). 1H-IMIDAZOLE-2-CARBOXALDEHYDE,4-NITRO-. Retrieved from [Link]

-

PMC. (n.d.). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-nitro-1H-imidazole-5-carbaldehyde, min 97%, 100 mg. Retrieved from [Link]

-

PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

Sources

- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. CAS 81246-34-6 | 5-Nitro-1H-imidazole-4-carbaldehyde - Synblock [synblock.com]

- 7. 5-Nitro-1H-imidazole-4-carbaldehyde | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole-4-carboxaldehyde, 5-nitro- (9CI) CAS#: 81246-34-6 [amp.chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 5-Nitro-1H-imidazole-4-carbaldehyde | 81246-34-6 | Benchchem [benchchem.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

Spectroscopic Blueprint of 5-Nitro-1H-imidazole-4-carbaldehyde: A Guide for Advanced Drug Discovery

Abstract

Introduction: The Chemical Context

5-Nitro-1H-imidazole-4-carbaldehyde is a bifunctional heterocyclic compound. The imidazole ring provides a core structure found in many biological systems.[3] This core is functionalized with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the C5 position and a carbaldehyde (-CHO) group at the C4 position. This electronic arrangement dictates the molecule's reactivity and profoundly influences its spectroscopic signature. Understanding this signature is the first step in quality control, reaction monitoring, and metabolic analysis.

This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed map of the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. The predicted spectra are based on established substituent effects on the imidazole ring, drawing parallels from characterized derivatives.[4][5]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to be simple, showing two distinct signals for the aromatic proton and the aldehyde proton, in addition to a broad signal for the N-H proton.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes & Justification |

| H2 (Imidazole Ring) | 8.2 - 8.5 | Singlet (s) | The C2 proton of the imidazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of both adjacent ring nitrogens.[6] |

| H (Aldehyde) | 9.8 - 10.1 | Singlet (s) | Aldehydic protons characteristically resonate far downfield.[7] Its position is influenced by the aromatic ring and the adjacent nitro group. |

| H1 (N-H) | 13.0 - 14.0 | Broad Singlet (br s) | The N-H proton of the imidazole ring is acidic and its signal is often broad due to quadrupole broadening and chemical exchange.[7] Its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals corresponding to the four carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegative nitro and carbonyl groups.[8][9]

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes & Justification |

| C=O (Aldehyde) | 185 - 190 | The carbonyl carbon of an aldehyde attached to an aromatic ring is strongly deshielded and appears significantly downfield.[8] |

| C2 | 145 - 150 | This carbon is situated between two nitrogen atoms, leading to a downfield shift. |

| C5 | 140 - 145 | Attached directly to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded. |

| C4 | 125 - 130 | This carbon is attached to the aldehyde group. Its chemical shift is influenced by both the ring structure and the carbonyl substituent. |

Diagram: Atom Numbering for NMR Assignment

Caption: Atom numbering scheme for 5-Nitro-1H-imidazole-4-carbaldehyde.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[10] The predicted spectrum for 5-Nitro-1H-imidazole-4-carbaldehyde will be dominated by absorptions from the N-H, C=O, and N-O bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes & Justification |

| 3100 - 3400 | N-H stretch (imidazole) | Medium, Broad | The broadness is due to hydrogen bonding in the solid state.[4] |

| ~3080 | C-H stretch (aromatic) | Weak-Medium | Corresponds to the C2-H stretch on the imidazole ring.[11] |

| 2820-2850 & 2720-2750 | C-H stretch (aldehyde) | Medium, Sharp | The presence of two distinct bands (Fermi doublet) is characteristic of an aldehyde C-H stretch and is a highly diagnostic feature.[11] |

| 1680 - 1700 | C=O stretch (aldehyde) | Strong, Sharp | The strong, sharp absorption is due to the carbonyl group. Conjugation with the imidazole ring lowers the frequency from a typical aliphatic aldehyde.[12] |

| 1580 - 1620 | C=N stretch (imidazole ring) | Medium | Characteristic stretching vibration of the imidazole ring. |

| 1520 - 1560 & 1340 - 1380 | N-O stretch (nitro group) | Strong | Asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. These are typically very strong and reliable diagnostic peaks.[13] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For 5-Nitro-1H-imidazole-4-carbaldehyde, we predict the following under Electron Ionization (EI).

-

Molecular Ion (M⁺): A peak at m/z 141 is expected, corresponding to the molecular weight of the compound (C₄H₃N₃O₃).[2]

Predicted Fragmentation Pathway

The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The nitro and aldehyde groups provide predictable cleavage points.[14][15]

-

Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds.

-

[M - NO]⁺ = 141 - 30 = m/z 111

-

-

Loss of Nitro Group (NO₂): Cleavage of the C-N bond.

-

[M - NO₂]⁺ = 141 - 46 = m/z 95

-

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation of aldehydes.

-

[M - CO]⁺ = 141 - 28 = m/z 113

-

-

Sequential Loss: Loss of CO followed by loss of NO₂ (or vice versa).

-

[M - CO - NO₂]⁺ = 141 - 28 - 46 = m/z 67

-

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Plausible fragmentation pathway for 5-Nitro-1H-imidazole-4-carbaldehyde in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following generalized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[1]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, translucent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent for GC-MS analysis.

-

Ionization: Utilize a standard electron ionization (EI) source (70 eV).

-

Analysis: Acquire the mass spectrum across a suitable m/z range (e.g., 40-200 amu).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern by comparing mass differences to known neutral losses.

Diagram: General Spectroscopic Characterization Workflow

Caption: Workflow for the comprehensive spectroscopic characterization of a target compound.

Conclusion

The predictive spectroscopic data presented in this guide provides a comprehensive blueprint for the characterization of 5-Nitro-1H-imidazole-4-carbaldehyde. By understanding the expected NMR shifts, IR absorption bands, and mass fragmentation patterns, researchers can confidently identify this molecule, assess its purity, and monitor its transformation in synthetic schemes. This foundational knowledge is critical for accelerating the development of novel therapeutics based on the privileged 5-nitroimidazole scaffold.

References

- BenchChem. (2025). Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.

-

National Institute of Standards and Technology. (n.d.). Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135577452, 5-Nitro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

- Nieto Gómez, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(8), 436-445.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for "Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles". Retrieved from [Link]

- Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776.

- Wang, L., et al. (2020). Imidazole derivative-functionalized carbon dots: Using as a fluorescent probe for detecting water and imaging of live cells. Microchimica Acta, 187(1), 58.

- Vlasna, M. (n.d.). Table of Characteristic IR Absorptions. Retrieved from an online resource provided by ICT Prague.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

- Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.

- Mottier, P., et al. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-2026.

-

Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark Akademik. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. Retrieved from [Link]

- Gaina, L., & Varlas, S. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3845.

- Zhang, Y., et al. (2024). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry, 54(5), 897-922.

-

Gaina, L., & Varlas, S. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. Retrieved from [Link]

- Ramaswamy, K., & Sivasubramanian, P. (1981). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 20A, 696-697.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. 5-Nitro-1H-imidazole-4-carbaldehyde | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

Tautomerism in 5-Nitro-1H-imidazole-4-carbaldehyde

An In-depth Technical Guide to the Tautomerism of 5-Nitro-1H-imidazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the annular prototropic tautomerism in 5-Nitro-1H-imidazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the scarcity of direct experimental data for this specific molecule, this paper synthesizes information from closely related nitroimidazole and imidazole-carbaldehyde analogues to build a robust predictive model of its tautomeric behavior. We will explore the structural and electronic factors governing the equilibrium between the two primary tautomers: 5-Nitro-1H-imidazole-4-carbaldehyde (Tautomer A) and 4-Nitro-1H-imidazole-5-carbaldehyde (Tautomer B) . This guide furnishes researchers, scientists, and drug development professionals with theoretical frameworks, detailed experimental protocols for characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and computational workflows for predicting tautomer stability via Density Functional Theory (DFT).

Foundational Principles: Annular Tautomerism in Substituted Imidazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[1] In heterocyclic systems like imidazole, the most common form is prototropic tautomerism, involving the migration of a proton.[1] Specifically, 5-Nitro-1H-imidazole-4-carbaldehyde exhibits annular tautomerism, where the proton can reside on either of the two ring nitrogen atoms (N1 or N3). This dynamic equilibrium is critical as the two tautomers, while structurally similar, can possess distinct physicochemical properties, including dipole moment, pKa, hydrogen bonding capability, and ultimately, biological activity.

The molecule exists as an equilibrium between two tautomeric forms:

-

Tautomer A: 5-Nitro-1H-imidazole-4-carbaldehyde

-

Tautomer B: 4-Nitro-1H-imidazole-5-carbaldehyde

It is crucial to recognize that these are not just different naming conventions but distinct chemical entities in equilibrium. PubChem lists "4-nitro-1H-imidazole-5-carbaldehyde" as a depositor-supplied synonym for "5-Nitro-1H-imidazole-4-carbaldehyde," which underscores the prevalence and importance of this tautomerism.[2]

The position of this equilibrium is dictated by the relative thermodynamic stability of the two forms, which is profoundly influenced by the electronic nature of the substituents on the imidazole ring.[3] In our case, both the nitro (-NO₂) and carbaldehyde (-CHO) groups are potent electron-withdrawing groups (EWGs). Their positions relative to the mobile proton on the imidazole ring are the primary determinants of the tautomeric preference.

Based on analogous systems, a strong prediction can be made. For 4(5)-nitroimidazole, the 4-nitro tautomer is reported to be overwhelmingly predominant, with a tautomer ratio of approximately 400:1 over the 5-nitro form.[3] This preference is attributed to the electronic influence of the nitro group. Furthermore, computational studies on other imidazole-carbaldehydes suggest that the tautomer where the proton is on the nitrogen further from the carbaldehyde can be more stable.[4] Given that both substituents in our target molecule are strong EWGs, it is highly probable that Tautomer B (4-Nitro-1H-imidazole-5-carbaldehyde) is the thermodynamically favored form. The electron density is drawn towards the substituents, making the N1 nitrogen (adjacent to the C5-carbaldehyde) more acidic and thus more likely to bear the proton.

Theoretical Framework for Tautomer Analysis

Computational Prediction of Tautomer Stability using DFT

Density Functional Theory (DFT) is a powerful computational tool for accurately predicting the relative stabilities of tautomers.[5] By calculating the Gibbs free energy (ΔG) of each tautomer, we can determine the equilibrium constant (KT) and thus the theoretical tautomer population.

This protocol outlines a robust, field-proven methodology for determining the relative energies of the tautomers of 5-Nitro-1H-imidazole-4-carbaldehyde.

-

Structure Generation: Build the 3D structures of both Tautomer A and Tautomer B using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase. A commonly used and reliable functional for this purpose is B3LYP with a 6-311++G(d,p) basis set.[6] This level of theory provides a good balance of accuracy and computational cost.

-

Frequency Calculation: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate a more realistic environment, incorporate solvent effects using a Polarizable Continuum Model (PCM). Re-optimize the geometries within the desired solvent (e.g., DMSO, water, methanol) and perform frequency calculations.

-

Energy Calculation and Analysis: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and in solution. The relative energy (ΔG) is the difference between the energies of the two tautomers. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RT ln(KT).

Caption: Computational workflow for DFT analysis of tautomer stability.

Predicted Relative Stabilities

While direct calculations for the target molecule are not published, we can extrapolate from similar systems. The strong electron-withdrawing nature of both substituents likely leads to a significant energy difference between the tautomers.

| Tautomer | Predicted Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Predicted Relative Gibbs Free Energy (ΔG) in Polar Solvent (e.g., DMSO) (kcal/mol) | Predicted Dominance |

| Tautomer A (5-Nitro-4-CHO) | +2.5 to +4.0 | +1.5 to +3.0 | Minor Component |

| Tautomer B (4-Nitro-5-CHO) | 0 (Reference) | 0 (Reference) | Major Component |

| Note: These values are expert estimations based on data from analogous nitroimidazoles and imidazole-carbaldehydes and should be confirmed by specific calculations for the target molecule. |

Experimental Methodologies for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for characterizing tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[7] For many imidazoles, this condition is met, especially in aprotic solvents or at lower temperatures.

The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the position of the N-H proton and the electronic effects of the substituents.

-

¹H NMR: The single proton on the imidazole ring (H2) will have a distinct chemical shift in each tautomer. The N-H proton will likely be a broad signal.

-

¹³C NMR: The chemical shifts of the ring carbons, particularly C4 and C5, will be significantly different between the two tautomers. The difference in chemical shifts between C4 and C5 (ΔδC4-C5) is a reliable indicator of the tautomeric state.[8]

| Nucleus | Tautomer A (5-Nitro-4-CHO) Predicted δ (ppm) | Tautomer B (4-Nitro-5-CHO) Predicted δ (ppm) | Rationale |

| H2 | 8.0 - 8.4 | 8.2 - 8.6 | Deshielded by adjacent nitrogen and EWGs. |

| CHO | 9.8 - 10.2 | 9.9 - 10.3 | Typical aldehyde proton range. |

| NH | 13.0 - 14.5 (broad) | 13.5 - 15.0 (broad) | Highly dependent on solvent and concentration. |

| C2 | ~140 | ~138 | Sensitive to the protonation state of adjacent nitrogens. |

| C4 | ~148 (with CHO) | ~145 (with NO₂) | Directly attached to a strong EWG. |

| C5 | ~128 (with NO₂) | ~130 (with CHO) | Directly attached to a strong EWG. |

| Note: Predicted shifts are for a solution in DMSO-d₆ and are based on data for 4-nitroimidazole and other substituted imidazoles.[9] |

-

Sample Preparation: Prepare solutions of 5-Nitro-1H-imidazole-4-carbaldehyde at a known concentration (e.g., 10-20 mg/mL) in a series of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

-

Signal Assignment: Identify the distinct signals corresponding to the H2 proton of each tautomer. 2D NMR techniques like HSQC and HMBC can be used to confirm assignments by correlating protons to their attached carbons.

-

Integration and Quantification: Carefully integrate the non-overlapping signals assigned to each tautomer. The mole fraction (X) of each tautomer is proportional to its integral area. For example, XA = AreaA / (AreaA + AreaB).

-

Equilibrium Constant Calculation: Calculate the equilibrium constant KT = [Tautomer B] / [Tautomer A] = XB / XA.

-

Variable Temperature (VT) NMR (Optional): If signals are broad due to exchange, acquiring spectra at lower temperatures can slow the interconversion, leading to sharper, distinct signals for each tautomer.

Caption: Experimental workflow for NMR analysis of tautomerism.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable, albeit less direct, evidence of tautomeric equilibria. The two tautomers will have different electronic structures and thus different absorption spectra. By monitoring changes in the spectrum as a function of solvent polarity, one can infer shifts in the tautomeric equilibrium.

-

Solvent Selection: Choose a range of solvents with a wide span of polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., acetonitrile).

-

Sample Preparation: Prepare dilute solutions of identical concentration in each of the selected solvents by transferring a small, precise volume of the stock solution.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Compare the spectra. A shift in the position of λmax (solvatochromism) or the appearance of new shoulders or peaks across the solvent series indicates a shift in the tautomeric equilibrium.[10] Polar solvents are expected to stabilize the more polar tautomer, leading to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transitions.

Caption: Experimental workflow for UV-Vis analysis of tautomerism.

Conclusion and Recommendations for Researchers

The tautomerism of 5-Nitro-1H-imidazole-4-carbaldehyde is a critical aspect of its chemical identity. Based on established principles and data from analogous compounds, this guide posits that the 4-Nitro-1H-imidazole-5-carbaldehyde (Tautomer B) form is the major species in the tautomeric equilibrium. This preference is driven by the strong electron-withdrawing effects of both the nitro and carbaldehyde substituents.

Key Recommendations:

-

Acknowledge Both Tautomers: Researchers must recognize that this compound exists as a dynamic equilibrium of two tautomers. Any experimental or computational study should account for the presence of both species.

-

Definitive Characterization: It is strongly recommended to perform NMR analysis in a non-polar aprotic solvent (like CDCl₃ or CCl₄) and a polar aprotic solvent (like DMSO-d₆) to experimentally determine the tautomer ratio and how it is influenced by the environment.

-

Computational Validation: We advise performing DFT calculations as outlined in this guide to establish the theoretical ground-state energies of both tautomers. This will provide a robust foundation for interpreting experimental results.

-

Implications for Drug Design: In structure-activity relationship (SAR) studies, the distinct hydrogen bonding patterns and dipole moments of each tautomer should be considered separately in molecular docking and other in-silico screening methods. The dominant tautomer may not be the most biologically active one.

By applying the theoretical and experimental protocols detailed herein, scientists can achieve a comprehensive understanding of the tautomeric landscape of 5-Nitro-1H-imidazole-4-carbaldehyde, enabling more accurate interpretation of its chemical behavior and biological activity.

References

-

Kubicki, M. (2004). Two tautomers in one crystal: 4(5)-nitro-5(4)-methoxyimidazole. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 191–196. [Link]

-

Wikipedia contributors. (2023). Nitroimidazole. In Wikipedia, The Free Encyclopedia. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135577452, 5-Nitro-1H-imidazole-4-carbaldehyde. [Link]

-

Wang, Y., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry, 73(10), 996-1003. [Link]

-

Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Feketeová, L., et al. (2015). Decomposition of nitroimidazole ions: Experiment and theory. International Journal of Mass Spectrometry, 381-382, 18-26. [Link]

-

Goushi, A., et al. (2020). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry, 44(41), 17871-17882. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... [Link]

-

de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4933. [Link]

-

ResearchGate. (n.d.). Representation of the tautomeric forms of methyl imidazole 9. [Link]

-

Leszczynski, J., & Shukla, M. K. (Eds.). (2009). Practical aspects of computational chemistry I. Springer Science & Business Media. [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Puzzarini, C., & Barone, V. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 19(15), 5021–5032. [Link]

-

ResearchGate. (n.d.). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory*. [Link]

-

Babiker, M. E. M., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

Mey, A. S. J. S., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(33), 11364–11381. [Link]

-

Khazaei, A., et al. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. RSC Advances, 6(10), 8443-8451. [Link]

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... [Link]

-

ResearchGate. (n.d.). A) Normalized absorption spectra of nitroimidazole and nitrofuran... [Link]

-

Kurchan, A. N., & Bacher, A. (2002). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 67(14), 4945–4950. [Link]

-

Adamo, C., & Jacquemin, D. (2013). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 15(42), 18467-18474. [Link]

-

Kapusta, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54(11), 1541–1556. [Link]

-

Matsuo, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Journal of Biochemistry, 93(2), 521–532. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Kowal, P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536–2542. [Link]

-

Chemeurope.com. (n.d.). Tautomer. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. [Link]

-

Ozimiński, W. P., & Dobrowolski, J. C. (2009). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 905(1-3), 74-82. [Link]

-

Purkh, T. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]

-

Li, J., et al. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(2), 613-621. [Link]

-

Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

-

ResearchGate. (n.d.). Tautomeric structures of 4,5-dihydroimidazole derivatives (D′ and D″). [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of Metronidazole and Tinidazole via Charge Transfer Complexation Using Chloranilic Acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory - Swinburne - Figshare [figshare.swinburne.edu.au]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

A Technical Guide to the Potential Biological Activities of 5-Nitro-1H-imidazole-4-carbaldehyde: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group, particularly at the 5-position, often confers significant antimicrobial and anticancer properties. This technical guide focuses on 5-Nitro-1H-imidazole-4-carbaldehyde, a key synthetic intermediate, and explores its potential for the development of novel therapeutic agents. While direct biological data on this specific carbaldehyde is limited, its structural features suggest a high potential as a precursor for a diverse range of bioactive molecules. This document will delve into the derivatization of the carbaldehyde functional group, the established biological activities of related 5-nitroimidazole compounds, and provide detailed experimental protocols for the synthesis and evaluation of its derivatives.

Introduction: The Significance of the 5-Nitroimidazole Scaffold

The 5-nitroimidazole framework is a cornerstone in the development of drugs targeting anaerobic organisms and hypoxic tumor cells.[1] Compounds containing this moiety are known to act as prodrugs, where the nitro group is bioreduced to cytotoxic radical species that induce cellular damage.[2] This mechanism is fundamental to the activity of widely used drugs like metronidazole and secnidazole, which are employed against anaerobic bacteria and protozoa.[1]

5-Nitro-1H-imidazole-4-carbaldehyde (C4H3N3O3) is a derivative of this important class of compounds.[3] Its strategic placement of a reactive carbaldehyde group at the 4-position, adjacent to the nitro group at the 5-position, makes it an exceptionally valuable starting material for the synthesis of a wide array of more complex and potentially more potent therapeutic agents. The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base, contributing to its versatility in chemical reactions and biological interactions.[2][4]

Synthetic Potential of 5-Nitro-1H-imidazole-4-carbaldehyde

The carbaldehyde group is a versatile functional group that can undergo a multitude of chemical transformations. This reactivity is key to unlocking the therapeutic potential of the 5-Nitro-1H-imidazole-4-carbaldehyde core.

Key Synthetic Transformations

The primary synthetic utility of 5-Nitro-1H-imidazole-4-carbaldehyde lies in the reactivity of its aldehyde functional group. This allows for the introduction of various pharmacophores and the modulation of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

A crucial reaction for derivatization is the formation of a Schiff base (imine) through condensation with primary amines. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.[2] This straightforward synthesis allows for the incorporation of a wide variety of substituents, opening the door to a vast chemical space for drug discovery.

Diagram 1: General Synthetic Scheme for Derivatization

Caption: Synthetic pathway for derivatizing 5-Nitro-1H-imidazole-4-carbaldehyde.

Potential Biological Activities

Based on the extensive literature on 5-nitroimidazole derivatives, compounds synthesized from 5-Nitro-1H-imidazole-4-carbaldehyde are anticipated to exhibit a range of biological activities.

Antiparasitic Activity

Nitroimidazoles are well-established antiparasitic agents.[5] Derivatives of 1-methyl-4-nitroimidazoles have shown potent activity against Entamoeba histolytica and Giardia intestinalis.[5][6][7] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole demonstrated an IC50 value of 1.47 µM/mL against these parasites, which is twice as potent as the standard drug, metronidazole.[5][6][7] The mechanism of action involves the reductive activation of the nitro group within the anaerobic environment of the parasite, leading to the formation of cytotoxic radicals.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a target for nitroimidazole-based compounds.[8][9] In low-oxygen conditions, the nitro group can be reduced to cytotoxic species, making these compounds selective for tumor cells.[10] Nitroimidazoles have been investigated as radiosensitizers, enhancing the efficacy of radiation therapy by "fixing" radiation-induced DNA damage in an oxygen-mimetic fashion.[10] Furthermore, some nitroimidazole derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme highly expressed in solid tumors and involved in regulating intratumoral pH.[8] Studies have reported that N-alkyl-nitroimidazoles can exhibit significant antitumor activity, with LC50 values as low as 16.7 µM in breast cancer cell lines.[11]

Antimicrobial Activity

Derivatives of 5-nitroimidazoles have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[12][13] The mechanism of action is believed to involve the inhibition of bacterial nucleic acid synthesis after reductive activation of the nitro group.[13] For example, hybrids of 5-nitroimidazole and 1,3,4-oxadiazole have shown significant antibacterial activity, with MIC values ranging from 1.56 to 6.25 µg/mL against various bacterial strains.[14]

Proposed Experimental Workflows

To explore the therapeutic potential of 5-Nitro-1H-imidazole-4-carbaldehyde, a systematic approach to synthesis and biological evaluation is necessary.

Synthesis of a Focused Library of Derivatives

A focused library of Schiff base derivatives should be synthesized by reacting 5-Nitro-1H-imidazole-4-carbaldehyde with a diverse set of primary amines. The selection of amines should aim to modulate key physicochemical properties:

| Amine Substituent (R-group) | Rationale for Inclusion |

| Alkyl chains (short and long) | To investigate the effect of lipophilicity on cell permeability and antitumor activity.[11] |

| Aromatic and heteroaromatic rings | To explore π-π stacking interactions with biological targets and introduce potential hydrogen bonding sites. |

| Polar functional groups (e.g., -OH, -COOH) | To enhance aqueous solubility and potentially interact with different biological targets. |

In Vitro Biological Evaluation

-

Parasite Culture: Culture Entamoeba histolytica and Giardia intestinalis in appropriate axenic media.

-

Drug Preparation: Dissolve synthesized compounds in DMSO to prepare stock solutions.

-

Assay: In a 96-well plate, add parasites to fresh media containing serial dilutions of the test compounds. Include metronidazole as a positive control and a vehicle (DMSO) control.

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

-

Cell Lines: Utilize a panel of human cancer cell lines, including those known for hypoxic solid tumors (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[11]

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the synthesized compounds for 48-72 hours under both normoxic (21% O2) and hypoxic (1% O2) conditions.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

-

Data Analysis: Calculate the LC50 (lethal concentration 50%) for each compound under both normoxic and hypoxic conditions to determine hypoxia-selective cytotoxicity.

Diagram 2: Workflow for Biological Evaluation

Caption: A systematic workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Perspectives

5-Nitro-1H-imidazole-4-carbaldehyde represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its synthetic accessibility and the proven track record of the 5-nitroimidazole scaffold in medicine provide a strong rationale for its investigation. The strategic derivatization of its carbaldehyde group can lead to the discovery of new chemical entities with potent antiparasitic, anticancer, and antimicrobial activities. Future research should focus on the synthesis of diverse libraries of derivatives, comprehensive in vitro and in vivo evaluations, and detailed mechanistic studies to elucidate the precise modes of action of the most promising candidates.

References

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (URL: )

-

Nitroimidazoles as Anti-Tumor Agents | Request PDF - ResearchGate. (URL: [Link])

-

Nitroimidazoles as anti-tumor agents - PubMed. (URL: [Link])

-

Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC. (URL: [Link])

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. (URL: [Link])

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (URL: [Link])

-

New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed. (URL: [Link])

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - NIH. (URL: [Link])

-

Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - NIH. (URL: [Link])

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. (URL: [Link])

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (URL: [Link])

-

(PDF) 5-Nitroimidazole derivatives and their antimicrobial activity - ResearchGate. (URL: [Link])

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. (URL: [Link])

-

High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC. (URL: [Link])

-

Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. (URL: [Link])

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. (URL: [Link])

-

Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. (URL: [Link])

-

5-Nitro-1H-imidazole-4-carbaldehyde | C4H3N3O3 | CID 135577452 - PubChem. (URL: [Link])

-

A Review on “Imidazole and Various Biological Activities” - IJPPR. (URL: [Link])

Sources

- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitro-1H-imidazole-4-carbaldehyde | 81246-34-6 | Benchchem [benchchem.com]

- 3. 5-Nitro-1H-imidazole-4-carbaldehyde | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Nitro-1H-imidazole-4-carbaldehyde

Introduction

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous antimicrobial drugs.[1][2][3] The introduction of a carbaldehyde (aldehyde) group at the 4-position of this heterocyclic system, creating 5-Nitro-1H-imidazole-4-carbaldehyde, presents a molecule of significant synthetic versatility. The aldehyde group, an electrophilic center, serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.[4] This guide provides a comprehensive exploration of the reactivity of this aldehyde group, offering insights into its electronic nature and its behavior in key chemical reactions, thereby providing a valuable resource for researchers in drug discovery and organic synthesis.

The reactivity of the aldehyde in 5-Nitro-1H-imidazole-4-carbaldehyde is profoundly influenced by the electronic properties of the nitroimidazole ring. The potent electron-withdrawing nature of the nitro group at the 5-position significantly modulates the electrophilicity of the aldehyde carbon. This electronic interplay dictates the conditions required for various transformations and the stability of the resulting products. Understanding these nuances is critical for designing efficient synthetic routes to novel therapeutic agents.

I. Synthesis of 5-Nitro-1H-imidazole-4-carbaldehyde

The synthesis of the title compound is a crucial first step for any subsequent reactivity studies. A common synthetic route involves the oxidation of the corresponding alcohol, 5-nitro-1H-imidazol-4-yl)methanol. This transformation can be effectively achieved using manganese dioxide (MnO2) in a suitable solvent like methanol.

Experimental Protocol: Oxidation of (5-Nitro-1H-imidazol-4-yl)methanol

Objective: To synthesize 5-Nitro-1H-imidazole-4-carbaldehyde via the oxidation of (5-nitro-1H-imidazol-4-yl)methanol.

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Reagents:

-

(5-Nitro-1H-imidazol-4-yl)methanol

-

Manganese dioxide (activated)

-

Methanol

Procedure:

-

Dissolve (5-nitro-1H-imidazol-4-yl)methanol in methanol in a round-bottom flask.

-

Add activated manganese dioxide to the solution.

-

The reaction mixture is typically heated to reflux and stirred for several hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the manganese dioxide is removed by filtration.

-

The filtrate, containing the product, is concentrated under reduced pressure to yield the crude 5-Nitro-1H-imidazole-4-carbaldehyde, which can be further purified by recrystallization.

II. Key Reactions of the Aldehyde Group

The aldehyde functionality in 5-Nitro-1H-imidazole-4-carbaldehyde is a gateway to a diverse range of chemical transformations. Its electrophilic carbon is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

A. Schiff Base Formation

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases.[5] This reaction is of paramount importance in medicinal chemistry as it allows for the introduction of diverse functionalities, which can significantly impact the biological activity of the parent molecule.[6][7]

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The equilibrium of this reaction can often be shifted towards the product by removing the water formed, for instance, by azeotropic distillation.

Workflow for Schiff Base Synthesis

Caption: General workflow for Schiff base formation.

B. Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[8][9] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.[10] The strong electron-withdrawing nature of the nitroimidazole ring in 5-Nitro-1H-imidazole-4-carbaldehyde makes its aldehyde group a suitable substrate for this transformation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((5-Nitro-1H-imidazol-4-yl)methylene)malononitrile.

Apparatus: